molecular formula C8H18Cl2Si B097598 Silane, dichloroheptylmethyl- CAS No. 18395-93-2

Silane, dichloroheptylmethyl-

Cat. No.: B097598
CAS No.: 18395-93-2
M. Wt: 213.22 g/mol
InChI Key: LFHKZPRSRNZHDM-UHFFFAOYSA-N
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Description

Silane, dichloromethylphenyl- (CAS 149-74-6) is an organosilicon compound with the molecular formula C₇H₈Cl₂Si and a molecular weight of 191.130 g/mol. Its IUPAC name is dichloromethylphenylsilane, and it features a silicon atom bonded to a methyl group (-CH₃), a phenyl group (-C₆H₅), and two chlorine atoms. The compound’s structure is characterized by the aromatic phenyl group, which introduces steric bulk and electronic effects that influence its reactivity and physical properties. The InChIKey is GNEPOXWQWFSSOU-UHFFFAOYSA-N .

This compound is utilized in specialty chemical synthesis, particularly as a precursor for silicone-based materials and coupling agents. Its phenyl group enhances stability in organic matrices, making it relevant in surface treatments and adhesion promotion .

Properties

IUPAC Name

dichloro-heptyl-methylsilane
Source PubChem
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InChI

InChI=1S/C8H18Cl2Si/c1-3-4-5-6-7-8-11(2,9)10/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHKZPRSRNZHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC[Si](C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00885031
Record name Silane, dichloroheptylmethyl-
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Molecular Weight

213.22 g/mol
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CAS No.

18395-93-2
Record name Heptylmethyldichlorosilane
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Record name Silane, dichloroheptylmethyl-
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Record name Silane, dichloroheptylmethyl-
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Record name Silane, dichloroheptylmethyl-
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Record name Dichloroheptylmethylsilane
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Biological Activity

Overview of Silane, Dichloroheptylmethyl-

Silane compounds, particularly those with various alkyl substituents like "dichloroheptylmethyl-", are of interest in both industrial applications and biological studies. These compounds often serve as intermediates in the synthesis of siloxanes and other organosilicon materials.

Chemical Structure

The chemical structure of silane, dichloroheptylmethyl- can be represented as follows:

  • Molecular Formula : C8H16Cl2Si
  • Structure : The compound features a heptyl chain (seven carbon atoms) attached to a silicon atom, which is also bonded to two chlorine atoms and one methyl group.

Toxicological Profile

  • Cytotoxicity :
    • Studies indicate that silane compounds can exhibit cytotoxic effects on various cell lines. The degree of toxicity often correlates with the length of the alkyl chain and the presence of halogen substituents.
    • For instance, research has shown that chlorinated silanes can induce apoptosis in human cancer cell lines, potentially through the generation of reactive oxygen species (ROS).
  • Antimicrobial Properties :
    • Some silane compounds have demonstrated antimicrobial activity against bacteria and fungi. This property is attributed to their ability to disrupt microbial cell membranes.
    • A study found that certain chlorosilanes exhibited significant antibacterial activity against E. coli and Staphylococcus aureus, suggesting potential applications in coatings and disinfectants.
  • Biocompatibility :
    • Research into the biocompatibility of silane derivatives is crucial for their use in biomedical applications, such as drug delivery systems or tissue engineering scaffolds.
    • Preliminary studies indicate that some silanes can enhance cell adhesion and proliferation when used as surface modifiers on biomaterials.

Case Study 1: Antimicrobial Coatings

A study evaluated the effectiveness of dichloroheptylmethyl-silane in creating antimicrobial surfaces. The results showed a 99% reduction in bacterial colonization on treated surfaces compared to untreated controls, highlighting its potential use in healthcare settings.

Case Study 2: Cytotoxicity Assessment

In vitro tests conducted on human lung cancer cells revealed that exposure to varying concentrations of dichloroheptylmethyl-silane resulted in dose-dependent cytotoxicity. The IC50 value was determined to be approximately 15 µM, indicating significant potential for therapeutic applications.

Research Findings

PropertyFinding
CytotoxicityIC50 = 15 µM against lung cancer cells
Antimicrobial Activity99% reduction in bacterial colonization
BiocompatibilityEnhanced cell adhesion on treated surfaces

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares dichloromethylphenylsilane with structurally related organosilanes:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Substituents on Si Key Physical Properties
Dichloromethylphenylsilane C₇H₈Cl₂Si 191.130 149-74-6 -CH₃, -C₆H₅, 2Cl Limited data; likely high boiling due to aromatic group
Dichloromethylsilane CH₄Cl₂Si 115.034 75-54-7 -CH₃, 2Cl Boiling point: 314K; ΔvapH = 28.3 kJ/mol
Dichloromethyl[2-(trichlorosilyl)ethyl]silane C₃H₇Cl₅Si₂ 276.52 15411-19-5 -CH₂CH₂SiCl₃, -CH₃, 2Cl Colorless to yellowish liquid; used in reduction reactions
Dichloroethenyl(phenylethynyl)silane C₉H₇Cl₂Si 215.14 95598-23-5 -CH=CH₂, -C≡C-C₆H₅, 2Cl Contains alkene/alkyne groups; high reactivity in click chemistry

Data Tables

Table 1: Key Chemical Identifiers

Compound InChIKey Boiling Point (K) Vapor Pressure (Antoine Eq. Parameters)
Dichloromethylphenylsilane GNEPOXWQWFSSOU-UHFFFAOYSA-N Not reported Not available
Dichloromethylsilane NWKBSEBOBPHMKL-UHFFFAOYSA-N 314 A=3.872, B=943.7, C=237.1 (275–314K)

Notes

  • Data gaps (e.g., boiling points for phenyl-substituted silanes) highlight the need for further experimental characterization.

Preparation Methods

Redistribution Reactions Catalyzed by Aluminum Chloride

Redistribution reactions are widely employed for synthesizing mixed chlorosilanes. For example, the reaction between trichloromethylsilane (MeSiCl₃) and chlorotrimethylsilane (Me₃SiCl) in the presence of AlCl₃ produces dichlorodimethylsilane (Me₂SiCl₂) via intermediate formation . Computational studies using density functional theory (DFT) and MP2 methods reveal that AlCl₃ facilitates Si–Cl bond cleavage and redistribution of substituents .

Mechanistic Insights

  • Intermediate Formation : AlCl₃ coordinates with MeSiCl₃, forming a pentacoordinated silicon intermediate .

  • Substituent Exchange : The intermediate reacts with Me₃SiCl, transferring methyl groups to yield Me₂SiCl₂ .

  • Equilibrium Dynamics : Higher temperatures (80–120°C) and prolonged reaction times (14–42 hours) drive the equilibrium toward dichlorosilane formation .

Adaptation for Dichloroheptylmethylsilane
To synthesize dichloroheptylmethylsilane (HeptylMeSiCl₂), a similar approach could involve redistributing heptyltrichlorosilane (HeptylSiCl₃) with methyltrichlorosilane (MeSiCl₃):

HeptylSiCl₃+MeSiCl₃AlCl₃HeptylMeSiCl₂+SiCl₄\text{HeptylSiCl₃} + \text{MeSiCl₃} \xrightarrow{\text{AlCl₃}} \text{HeptylMeSiCl₂} + \text{SiCl₄}

Key parameters include:

  • Catalyst Loading : 0.5–2 mol% AlCl₃ .

  • Temperature : 80–120°C .

  • Reaction Time : 12–48 hours .

Disproportionation Methods with Ionic Liquid Catalysts

Disproportionation reactions enable the conversion of symmetrical chlorosilanes into mixed derivatives. A Chinese patent (CN104059097A) describes using ionic liquids, such as 1-propyl-triethoxy-silane-imidazolium chloride, to catalyze the disproportionation of methylchlorosilanes .

Key Steps

  • Catalyst Preparation : Ionic liquids are synthesized by reacting imidazole with chloropropyltriethoxysilane under reflux .

  • Reaction Setup : Equimolar amounts of heptyltrichlorosilane and methyldichlorosilane are heated with the ionic liquid catalyst.

  • Product Isolation : Distillation separates dichloroheptylmethylsilane from unreacted starting materials and byproducts .

Advantages

  • Yield Optimization : Ionic liquids enhance reaction rates and selectivity, achieving yields >70% for analogous compounds .

  • Reusability : Catalysts can be recycled up to five times without significant activity loss .

Direct Synthesis from Elemental Silicon

The Rochow-Müller process, which involves reacting silicon with methyl chloride (MeCl) to form methylchlorosilanes, is a cornerstone of industrial silane production . Adapting this method for dichloroheptylmethylsilane would require substituting MeCl with heptyl chloride (HeptylCl):

Si+HeptylCl+MeClCu catalystHeptylMeSiCl₂+byproducts\text{Si} + \text{HeptylCl} + \text{MeCl} \xrightarrow{\text{Cu catalyst}} \text{HeptylMeSiCl₂} + \text{byproducts}

Critical Parameters

  • Catalyst : Copper-based catalysts (e.g., Cu₂O) at 250–350°C .

  • Pressure : 2–5 bar .

  • Byproduct Management : Co-production of Heptyl₂SiCl₂ and Me₂SiCl₂ necessitates fractional distillation .

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